molecular formula C31H37Cl4N2PRuS B12084209 Dichloro[rel-[N2(S)]-N1,N1-dimethyl-N2-[2-[(R)-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2](triphenylphosphine)ruthenium(II), compd. with dichloromethane

Dichloro[rel-[N2(S)]-N1,N1-dimethyl-N2-[2-[(R)-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2](triphenylphosphine)ruthenium(II), compd. with dichloromethane

Cat. No.: B12084209
M. Wt: 743.6 g/mol
InChI Key: QHMGFBGXCCIWAH-UHFFFAOYSA-L
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Description

Dichlororel-[N2(S)]-N1,N1-dimethyl-N2-[2-[®-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2ruthenium(II), compd with dichloromethane is a complex organometallic compound It features a ruthenium center coordinated with triphenylphosphine, dichloride, and a chiral diamine ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichlororel-[N2(S)]-N1,N1-dimethyl-N2-[2-[®-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2ruthenium(II), compd. with dichloromethane typically involves the reaction of ruthenium precursors with the appropriate ligands under controlled conditions. One common method involves the use of a ruthenium trichloride precursor, which is reacted with triphenylphosphine and the chiral diamine ligand in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere, such as a nitrogen or argon glovebox, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent quality control measures ensures the consistency and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Dichlororel-[N2(S)]-N1,N1-dimethyl-N2-[2-[®-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2ruthenium(II), compd. with dichloromethane undergoes various types of chemical reactions, including:

    Oxidation: The ruthenium center can undergo oxidation reactions, often leading to the formation of higher oxidation state species.

    Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the ruthenium center.

    Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.

    Addition: The compound can participate in addition reactions, particularly with unsaturated substrates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ruthenium(VI) or ruthenium(VIII) species, while substitution reactions can produce a variety of ruthenium complexes with different ligands .

Scientific Research Applications

Dichlororel-[N2(S)]-N1,N1-dimethyl-N2-[2-[®-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2ruthenium(II), compd. with dichloromethane has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-C bond formation reactions.

    Biology: The compound has been studied for its potential biological activity, including anticancer properties.

    Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of new therapeutic agents.

    Industry: It is utilized in industrial processes that require efficient and selective catalysis.

Mechanism of Action

The mechanism by which Dichlororel-[N2(S)]-N1,N1-dimethyl-N2-[2-[®-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2ruthenium(II), compd. with dichloromethane exerts its effects involves coordination to substrates through its ruthenium center. The chiral diamine ligand provides stereochemical control, while the triphenylphosphine ligand stabilizes the complex. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Dichlororel-[N2(S)]-N1,N1-dimethyl-N2-[2-[®-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2ruthenium(II), compd. with dichloromethane apart is its unique combination of ligands, which provides specific stereochemical and electronic properties. This makes it particularly effective in certain catalytic and biological applications compared to its analogs.

Properties

Molecular Formula

C31H37Cl4N2PRuS

Molecular Weight

743.6 g/mol

IUPAC Name

dichloromethane;dichlororuthenium;N',N'-dimethyl-N-(2-phenylsulfanylethyl)ethane-1,2-diamine;triphenylphosphane

InChI

InChI=1S/C18H15P.C12H20N2S.CH2Cl2.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-14(2)10-8-13-9-11-15-12-6-4-3-5-7-12;2-1-3;;;/h1-15H;3-7,13H,8-11H2,1-2H3;1H2;2*1H;/q;;;;;+2/p-2

InChI Key

QHMGFBGXCCIWAH-UHFFFAOYSA-L

Canonical SMILES

CN(C)CCNCCSC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Ru]Cl

Origin of Product

United States

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